6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid
Description
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid is a complex organic compound featuring a pyridine ring substituted with a carboxylic acid group and an amino group linked to a hydroxyoxolane moiety
Properties
IUPAC Name |
6-[(3-hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)8-2-1-3-9(13-8)12-6-11(16)4-5-17-7-11/h1-3,16H,4-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIWLHBLFWFQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC2=CC=CC(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid typically involves multi-step organic reactions
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Step 1: Synthesis of Pyridine-2-carboxylic Acid Derivative
Reagents: Pyridine-2-carboxylic acid, thionyl chloride (SOCl₂)
Conditions: Reflux in anhydrous conditions to form the acid chloride.
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Step 2: Amination
Reagents: Acid chloride, 3-hydroxyoxolane, and a suitable base (e.g., triethylamine)
Conditions: Room temperature, under nitrogen atmosphere to prevent oxidation.
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Step 3: Hydrolysis
Reagents: Water or dilute acid
Conditions: Mild heating to convert the intermediate to the final carboxylic acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can undergo nucleophilic substitution reactions, particularly with electrophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of N-alkylated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors due to its structural similarity to natural substrates.
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the amino group can participate in nucleophilic attacks. The hydroxyoxolane moiety may enhance solubility and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes by mimicking natural substrates.
Receptors: Binding to receptor sites, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Lacks the amino and hydroxyoxolane groups, making it less versatile in biological applications.
3-Hydroxyoxolane derivatives: Often used in similar contexts but lack the pyridine ring, reducing their potential for enzyme inhibition.
Uniqueness: 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid is unique due to its combination of functional groups, which confer a balance of reactivity and stability, making it a valuable compound in both synthetic and medicinal chemistry.
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